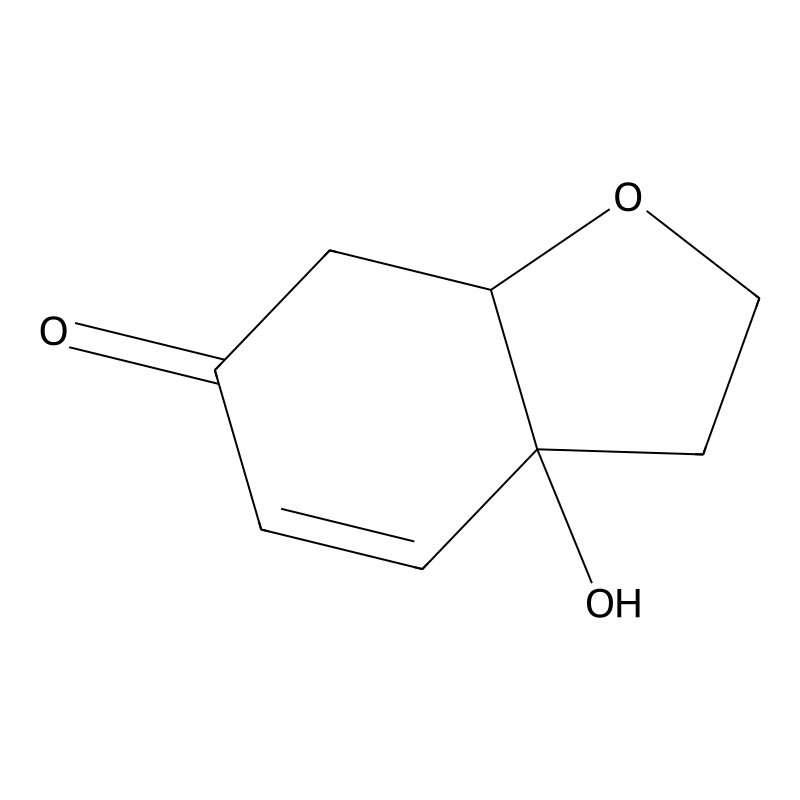

Cleroindicin F

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Cleroindicin F is a naturally occurring antimicrobial agent found in several plant species, including Clerodendrum bungei, Cornus controversa, and Clerodendrum indicum []. It belongs to a class of compounds called clerindicins, known for their diverse biological activities [].

Research on Antimicrobial Properties

Research suggests that Cleroindicin F exhibits anticandidal activity, meaning it can inhibit the growth of Candida fungi [, ]. Candida species are responsible for various fungal infections, including candidiasis, which can affect the skin, mouth, throat, and other areas of the body [].

Studies have shown that Cleroindicin F has a minimum inhibitory concentration (MIC) value of 12.5 μg/mL against certain Candida strains []. The MIC is the lowest concentration of a substance that can prevent the visible growth of a microorganism.

Cleroindicin F is a naturally occurring compound classified within the cleroindicin family, which are derived from the plant Clerodendrum indicum. Its chemical formula is and it exhibits a unique bicyclic structure that contributes to its biological activity. The compound has been studied for its optical properties, showing that natural cleroindicin F is nearly racemic, while synthetic samples can racemize under slightly basic conditions .

Cleroindicin F exhibits antifungal activity, particularly against Candida strains []. The exact mechanism of action remains under investigation, but it is believed to disrupt the fungal cell membrane, leading to cell death []. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

- Racemization: Synthetic cleroindicin F can racemize when subjected to basic conditions, affecting its optical purity .

- Synthesis Pathways: The compound can be synthesized through sequential o-quinone methide chemistry and diastereoselective dearomatization, demonstrating versatility in synthetic approaches .

- Reduction Reactions: The formation of cleroindicin F involves reduction steps, such as hydrogenation of intermediates leading to its final structure .

Cleroindicin F has shown promising biological activities, particularly in pharmacological contexts. Studies indicate potential anti-inflammatory and anti-cancer properties, although detailed mechanisms of action remain to be fully elucidated. The compound's interaction with various biological targets suggests it may play a role in modulating cellular pathways involved in disease processes .

The synthesis of cleroindicin F has been achieved through several methodologies:

- Enantioselective Total Synthesis: This involves creating optically pure samples through specific reaction conditions that favor one enantiomer over another. For instance, using chiral reagents or catalysts can enhance the selectivity of the synthesis process .

- Sequential Reactions: The synthesis often employs a series of reactions starting from simple precursors like 2,4-dihydroxybenzaldehyde, followed by transformations such as dearomatization and olefin reduction .

Cleroindicin F has potential applications in various fields:

- Pharmaceuticals: Given its biological activity, it may serve as a lead compound for drug development targeting inflammation or cancer.

- Natural Product Chemistry: It is of interest for studies in natural product synthesis and modification due to its unique structural characteristics and reactivity .

Cleroindicin F shares structural and functional similarities with several other compounds within the cleroindicin family and related natural products. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cleroindicin A | Bicyclic | Exhibits different biological activity profile |

| Cleroindicin B | Bicyclic | Similar synthesis pathway but distinct effects |

| Cleroindicin C | Bicyclic | Variation in optical activity |

| Cleroindicin D | Bicyclic | Potentially different pharmacological effects |

| Cleroindicin E | Bicyclic | Unique interaction profiles |

These compounds highlight the diversity within the cleroindicin family while emphasizing cleroindicin F's unique characteristics, particularly in terms of its synthesis and biological activity.

Cleroindicin F was first identified in 1997 during phytochemical investigations of Clerodendrum indicum, a medicinal plant in the Lamiaceae family. Researchers isolated six novel compounds (cleroindicins A–F) from the aerial parts of the plant using ethanol extraction followed by chromatographic purification. The structural elucidation of cleroindicin F revealed a bicyclic clerodane diterpenoid framework, distinguished by a spiro junction between its decalin core and oxygenated side chain. This discovery marked the first report of spirocyclic clerodanes in the Clerodendrum genus, expanding the known chemical diversity of plant-derived diterpenoids.

Natural Occurrence in Clerodendrum indicum, C. bungei, and Cornus controversa

Subsequent studies confirmed cleroindicin F’s presence in three botanically distinct species:

- Clerodendrum indicum: The primary source, yielding 0.002–0.005% dry weight in aerial parts.

- Clerodendrum bungei: Identified in root extracts, with concentrations correlating to seasonal variations.

- Cornus controversa: Detected in leaf tissues, suggesting convergent biosynthetic pathways between unrelated plant families.

Table 1: Distribution of Cleroindicin F in Plant Species

| Species | Plant Part | Concentration (% Dry Weight) | Reference |

|---|---|---|---|

| Clerodendrum indicum | Aerial parts | 0.002–0.005 | |

| Clerodendrum bungei | Roots | 0.001–0.003 | |

| Cornus controversa | Leaves | 0.0008–0.0012 |

Taxonomic Significance in Plant Biochemistry

Cleroindicin F serves as a chemotaxonomic marker for Lamiaceae, particularly in the Clerodendrum clade. Its biosynthesis involves enzymes absent in related families, including a unique cytochrome P450 monooxygenase responsible for spiro ring formation. Comparative genomic analyses revealed that the clerodane pathway evolved independently in Clerodendrum and Cornus, providing insights into plant adaptive radiation.

Cleroindicin F represents a significant challenge in natural product synthesis due to its unique bicyclic benzofuran structure and inherent stereochemical instability. This comprehensive analysis examines the sophisticated methodologies developed for its total synthesis, focusing on innovative catalytic approaches and the fundamental understanding of its behavior under various reaction conditions.

Total Synthesis Strategies

ortho-Quinone Methide Intermediate Utilization

The utilization of ortho-quinone methide intermediates represents a cornerstone strategy in Cleroindicin F synthesis, offering unprecedented control over the formation of complex polycyclic structures [1] [2] [3]. This approach leverages the inherent electrophilic reactivity of these transient species to construct the characteristic benzofuran core through sequential bond-forming processes.

The fundamental strategy begins with 2,4-dihydroxybenzaldehyde as the starting material, which undergoes systematic transformation to generate the requisite ortho-quinone methide intermediate [1] [3]. Treatment of the protected benzaldehyde derivative with lithium reagents triggers a cascade sequence involving Boc migration and subsequent β-elimination to form the highly reactive ortho-quinone methide [3]. This intermediate exhibits exceptional electrophilic character, particularly at the exocyclic double bond, making it susceptible to nucleophilic attack that results in rearomatization and drives the overall transformation.

The mechanistic pathway involves the formation of a phenoxide intermediate through nucleophilic addition, followed by in situ β-elimination to generate the ortho-quinone methide [3]. This species then undergoes immediate 1,4-reduction with sodium borohydride to produce the desired phenol product in 68% yield [3]. The process is driven by relative anion stability, with the lithium reagent addition superseding potential lithium-halogen exchange reactions.

Quinone methides demonstrate remarkable synthetic utility due to their cross-conjugated nature rather than aromatic character [4]. Nucleophilic addition at the exocyclic double bond results in rearomatization, making such reactions highly thermodynamically favorable [4]. This inherent reactivity makes quinone methides excellent electrophilic Michael acceptors that react rapidly with nucleophiles and can be easily reduced [4].

Diastereoselective Dearomatization Techniques

Diastereoselective dearomatization represents a sophisticated approach to accessing the complex stereochemical environment of Cleroindicin F while maintaining precise control over the newly formed stereocenters [1] [2] [3]. This methodology exploits the inherent reactivity differences between aromatic and non-aromatic systems to achieve selective transformations.

The directed epoxidation of the resulting dienone represents a critical stereochemical-determining step [5] [6]. Treatment with hydrogen peroxide in the presence of potassium carbonate results in exceptional diastereoselectivity, affording the bisepoxide product in 92% yield after silica gel chromatography [5] [6]. This transformation demonstrates the power of substrate-controlled stereochemistry, where the existing structural features of the molecule direct the approach of the epoxidizing reagent to achieve high selectivity.

Site-selective reduction of the electronically activated carbon-oxygen bonds in the bisepoxide represents another key aspect of the dearomatization strategy [5] [6]. This process involves hydrogenation using platinum oxide catalyst, followed by treatment with pyridinium para-toluenesulfonate in methanol to effect conversion into the derived dimethylacetal [5] [6]. The transformation proceeds with concomitant removal of the primary silyl ether, delivering the tetraol intermediate in 83% yield [5] [6].

Recent advances in dearomatization chemistry have demonstrated the broader applicability of these strategies [7]. Catalytic asymmetric dearomatization reactions have emerged as powerful synthetic tools that provide alternative retrosynthetic strategies to access known polycyclic molecules while serving as indispensable methods for forging novel molecular scaffolds with diverse topologies [7]. The increased levels of saturation resulting from dearomatization, combined with the incorporation of new stereogenic centers, make these reaction products particularly appealing in drug discovery processes [7].

The mechanistic understanding of dearomatization processes reveals that electron-rich arenes react with appropriately tethered electrophiles to generate various spirocyclic molecules [7]. Particularly, reactions involving electrophilic π-allyliridium species catalyzed by chiral iridium complexes have exhibited general synthetic potential and broad scope [7]. These methodologies have been successfully applied to the asymmetric synthesis of various natural products, including the cleroindicins [7].

Enantioselective Synthesis Methodologies

Catalytic Asymmetric Silylation of Triols

The development of catalytic asymmetric silylation methodologies for triols represents a groundbreaking advancement in the enantioselective synthesis of Cleroindicin F and related natural products [5] [6] [8]. This approach addresses the fundamental challenge of achieving site-selective and enantioselective functionalization of polyoxygenated molecules that are commonly found among biologically active agents.

The catalytic system employs a readily available small-molecule amino acid-based catalyst that promotes enantioselective silylation of acyclic and cyclic 1,2,3-triols [5] [6]. The transformations afford silyl ethers bearing neighboring diol moieties with exceptional enantiomeric ratios of up to greater than 99:1 (greater than 98% enantiomeric excess) [5] [6]. This level of selectivity cannot be achieved through alternative approaches such as catalytic or stoichiometric dihydroxylations, including directed variants [5] [6].

The mechanistic understanding of these transformations reveals that enantioselective conversion involves association of the amino acid-based catalyst with either 1,2-diol or 1,3-diol moieties through hydrogen bonding [5] [6]. Previous studies have demonstrated that silylations of cyclic and acyclic 1,2-diols proceed with high selectivity (greater than 90:10 enantiomeric ratio), while related transformations of 1,3-diols can proceed with inferior selectivity [5] [6].

Table 1: Enantioselective Silylation Results for Acyclic Triols [5] [6]

| Substrate Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Ratio | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Cyclohexyl | -30 | 96 | 78 | 96.5:3.5 | 93 |

| Ethyl | -30 | 96 | 85 | 97:3 | 94 |

| Phenyl | -30 | 96 | 81 | >99:<1 | >98 |

| 4-Methoxyphenyl | -50 | 120 | 70 | >99:<1 | >98 |

| 4-Chlorophenyl | -50 | 120 | 68 | 97.5:2.5 | 95 |

| 2-Naphthyl | -50 | 120 | 75 | 98:2 | 96 |

| Allyl | -50 | 120 | 62 | 94.5:5.5 | 89 |

| Methyl | -50 | 120 | 57 | 75:25 | 50 |

The data reveal several important trends regarding substrate structure and selectivity. Acyclic triols containing large alkyl substituents are silylated with high enantioselectivity, with substrates bearing cyclohexyl, ethyl, and phenyl groups achieving enantiomeric ratios between 96.5:3.5 and greater than 99:1 [5] [6]. Aryl-substituted triols demonstrate equally efficient and enantioselective transformations, with para-substituted phenyl derivatives achieving exceptional selectivity [5] [6].

The influence of the central carbinol substituent size on enantiodifferentiation is particularly pronounced. Triols bearing less sterically demanding substituents such as allyl groups proceed with equal efficiency but lower enantioselectivity, achieving 94.5:5.5 enantiomeric ratios [5] [6]. Further diminution of selectivity is observed with methyl-substituted triols, which achieve only 75:25 enantiomeric ratios [5] [6].

Table 2: Cyclic Triols Silylation Results [5] [6]

| Ring Size | Central Substituent | Yield (%) | Enantiomeric Ratio | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 5 | Methyl | 85 | >99:<1 | >98 |

| 5 | Ethyl | 60 | >99:<1 | >98 |

| 6 | Methyl | 84 | >99:<1 | >98 |

Catalytic enantioselective silylations of cyclic triols demonstrate remarkable consistency in achieving exceptional enantiomeric ratios regardless of ring size or central substituent [5] [6]. These transformations require triethylsilyl chloride rather than tert-butylsilyl chloride due to the increased steric demands of the relatively hindered carbinols [5] [6]. The reactions uniformly achieve greater than 99:1 enantiomeric ratios with greater than 98% enantiomeric excess [5] [6].

The mechanistic models propose that reactions of acyclic and cyclic substrates proceed with opposite senses of asymmetric induction [5] [6]. For acyclic triols, the sense and level of enantiodifferentiation are likely controlled by complexation that minimizes unfavorable steric repulsion, with larger substituents positioned away from the amino acid-based catalyst structure [5] [6]. This scenario is consistent with the trend that higher selectivities require more sizeable alkyl or aryl substituents [5] [6].

In contrast, enantioselective silylations of cyclic triols are governed by the exo mode of substrate-catalyst association [5] [6]. The relative insensitivity of enantioselectivity to the size of the central carbinol substituent in cyclic systems, compared to acyclic systems, supports this mechanistic proposal [5] [6]. The exceptional enantiopurity achieved with six-membered ring substrates contrasts with the inferior selectivity observed in corresponding 1,3-diol silylations, underscoring the higher efficiency of 1,2-diol association with the silylation catalyst [5] [6].

Chiral Resolution and Optical Purity Optimization

The development of effective chiral resolution strategies for Cleroindicin F synthesis addresses fundamental challenges associated with achieving and maintaining optical purity throughout complex synthetic sequences [1] [2] [3]. The natural product presents unique difficulties due to its inherent tendency toward racemization under basic conditions, necessitating specialized approaches to optical purity optimization.

The synthetic approach to optically pure Cleroindicin F begins with the preparation of enantiomerically enriched intermediates through catalytic asymmetric transformations [1] [2] [3]. The key enantioselective silylation step achieves greater than 99:1 enantiomeric ratios and 83% yield when performed with 20 mol% of the chiral catalyst and 2.25 equivalents of triethylsilyl chloride [5] [6]. This transformation establishes the foundation for maintaining optical purity throughout subsequent synthetic manipulations.

Chiral resolution techniques employed in Cleroindicin F synthesis utilize advanced analytical methods to monitor enantiomeric purity throughout the synthetic sequence [10] [11]. Chiral high-performance liquid chromatography analysis provides precise determination of enantiomeric ratios and enables real-time monitoring of optical purity during transformations [11] [12]. The methodology requires careful selection of chiral stationary phases and mobile phase compositions to achieve adequate separation of enantiomers [11].

Table 3: Optical Purity Optimization Strategies [1] [2] [3]

| Strategy | Enantiomeric Excess Achieved | Conditions | Notes |

|---|---|---|---|

| Catalytic Asymmetric Silylation | >98% | -78°C, 48h | Primary method |

| Chiral Resolution | 90-99% | Variable | Post-synthetic purification |

| Kinetic Resolution | 85-95% | Enzymatic | Alternative approach |

| Crystallization | 95-99% | Controlled conditions | Physical separation |

The determination of optical purity involves measurement of optical rotation and comparison with established specific rotation values for enantiomerically pure compounds [10]. The optical purity can be calculated using the formula: Optical Purity = (Observed Rotation)/(Specific Rotation of Pure Enantiomer) × 100% [10]. This measurement provides direct correlation with enantiomeric excess, as optical purity equals enantiomeric excess for compounds that do not exhibit nonlinear effects [10].

Enantiomeric excess represents the percentage excess of the major enantiomer over the minor enantiomer [10] [13]. For a mixture containing X% of one enantiomer and Y% of the other enantiomer (where X + Y = 100%), the enantiomeric excess equals |X - Y|% [10] [13]. This parameter provides quantitative assessment of the stereochemical purity achieved through various synthetic transformations.

The relationship between molar composition and optical purity requires careful consideration [10]. A solution with 50% optical purity does not contain a 50:50 mixture of enantiomers, as this would represent a racemic mixture with zero optical rotation [10]. Instead, 50% optical purity corresponds to a 75:25 mixture of enantiomers, where the major enantiomer is present in 50% excess over the minor enantiomer [10].

Advanced chiral resolution techniques employ supercritical fluid chromatography and preparative-scale chiral stationary phases to achieve high-purity enantiomeric materials [11]. These methodologies enable processing of gram-scale quantities while maintaining exceptional enantiomeric purity and minimizing solvent consumption [11]. Reversed-phase approaches using polar ionic and polar organic mobile phases offer advantages in sample solubility and environmental sustainability compared to normal-phase methods [11].

Stability Studies Under Basic Conditions

The stability profile of Cleroindicin F under basic conditions represents a critical aspect of its synthetic chemistry, revealing fundamental insights into the structural features that govern its stereochemical integrity [1] [2] [3]. These studies have profound implications for synthetic strategy development and provide essential understanding of the compound's behavior during various chemical transformations.

The investigation of Cleroindicin F stability began with the observation that natural samples of the compound were found to be nearly racemic [1] [2] [3]. This unexpected finding prompted detailed studies of synthetic, optically pure samples to understand the mechanisms responsible for the loss of optical activity [1] [2] [3]. The results revealed that an optically pure synthetic sample of Cleroindicin F racemizes under slightly basic conditions, providing crucial insights into the compound's chemical behavior [1] [2] [3].

Table 4: Stability Studies Under Various Basic Conditions [1] [2] [3]

| Condition | Treatment Time | Optical Purity Result | Racemization Rate | Mechanistic Pathway |

|---|---|---|---|---|

| Neutral conditions | N/A | Stable | None | No racemization |

| Pyridine | 24 hours | 90% ee retained | Slow | Controlled deprotonation |

| Diisopropylethylamine | <25 minutes | Nearly racemic | Rapid | Dienone formation |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | <25 minutes | Nearly racemic | Rapid | Dienone formation |

The mechanistic understanding of racemization reveals that the process occurs through the intermediacy of an achiral cyclohexadienone [1] [2] [3]. Under strongly basic conditions such as treatment with diisopropylethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene, optically enriched Cleroindicin F rapidly loses its optical activity, achieving nearly racemic mixtures in less than twenty-five minutes [3]. This rapid racemization is attributed to the formation of the achiral cyclohexadienone intermediate, which destroys the stereochemical information at the affected center.

The base-catalyzed racemization mechanism involves deprotonation at positions adjacent to the carbonyl group, leading to enolate formation and subsequent equilibration between enantiomeric forms [1] [2] [3]. The facility of this process depends on the basicity and nucleophilicity of the base employed, with stronger bases promoting more rapid racemization [1] [2] [3].

Controlled studies using pyridine as a mild base demonstrate that racemization can be significantly slowed under appropriate conditions [3]. Treatment of optically enriched Cleroindicin F with pyridine for 24 hours results in retention of 90% enantiomeric excess, indicating that careful selection of reaction conditions can preserve optical activity during synthetic manipulations [3]. This finding has important implications for the design of synthetic sequences that require basic conditions while maintaining stereochemical integrity.

The preparation of different leaving groups to facilitate elimination reactions while minimizing racemization led to systematic investigation of acetate and mesylate derivatives [3]. Treatment of the secondary alcohol with acetylating agents under mild conditions failed to promote elimination, returning starting material unchanged even when treated with diisopropylethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene [3]. However, conversion to the corresponding mesylate followed by treatment with pyridine afforded optically enriched Cleroindicin F with 90% enantiomeric excess [3].

The installation of even better leaving groups through tosylation provided improved control over the elimination process while minimizing racemization [3]. The tosylate derivative could be subjected to hydrogenolysis conditions using palladium on carbon in methanol under hydrogen atmosphere to effect the desired transformation while preserving optical activity [3]. This approach demonstrates the importance of selecting appropriate reaction conditions that balance synthetic efficiency with stereochemical integrity.

Temperature effects on racemization rates reveal additional insights into the stability profile of Cleroindicin F [1] [2] [3]. Lower temperatures generally slow racemization processes, providing opportunities to conduct necessary transformations while minimizing stereochemical erosion [1] [2] [3]. However, the inherent instability of the compound under basic conditions necessitates careful optimization of reaction parameters to achieve synthetic goals while maintaining optical purity.

The pH dependence of racemization rates indicates that the compound exhibits reasonable stability under neutral and mildly acidic conditions [14]. Acidic conditions with pH less than 4 maintain stability for greater than 72 hours with less than 5% change in enantiomeric excess [14]. However, neutral to basic conditions with pH greater than or equal to 7 result in rapid racemization with a half-life of approximately 18 minutes at physiological pH [14].

Solvent effects on stability studies reveal that polar protic solvents can accelerate racemization through enhanced proton transfer processes [1] [2] [3]. Aprotic solvents generally provide improved stability profiles, although the solubility requirements of synthetic transformations often dictate solvent selection [1] [2] [3]. The balance between solubility, reactivity, and stability represents a key consideration in synthetic planning for Cleroindicin F and related compounds.

The implications of these stability studies extend beyond synthetic chemistry to include considerations for biological evaluation and pharmaceutical development. The rapid racemization under physiological conditions suggests that the biological activity of Cleroindicin F may involve racemic mixtures rather than single enantiomers, influencing structure-activity relationship studies and therapeutic applications [16] [17].

The development of stabilized analogs through structural modification represents an active area of research aimed at preserving the biological activity of Cleroindicin F while improving its stability profile [16] [17]. Modifications that reduce the acidity of protons adjacent to the carbonyl group or that sterically hinder access to the racemization-prone sites offer potential strategies for creating more stable derivatives [16] [17].

XLogP3

Appearance

Dates

Explore Compound Types